(E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
Description
Properties
IUPAC Name |
6-tert-butyl-8-[(E)-(4-nitrophenyl)methylideneamino]-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3S/c1-15(2,3)11-12(23)20(13-17-18-14(26)21(13)19-11)16-8-9-4-6-10(7-5-9)22(24)25/h4-8H,1-3H3,(H,18,26)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTYZIBWEHDAGO-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=S)NN=C2N(C1=O)N=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN2C(=S)NN=C2N(C1=O)/N=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a heterocyclic compound derived from the [1,2,4]triazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. Its molecular formula is C15H15N7O3S, and it has a molecular weight of 373.39 g/mol.
The compound features a triazole ring structure that is known for its diverse biological activities. The presence of the mercapto group (–SH) and the nitrobenzylidene moiety enhances its reactivity and biological profile.
Anticancer Activity
Research indicates that derivatives of triazolo-thiones exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines.
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of several triazole derivatives against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The results demonstrated that certain derivatives exhibited IC50 values lower than 20 µM, indicating potent activity against these cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 69c | MCF-7 | <20 |
| 67c | MCF-7 | >20 |
| 69b | Bel-7402 | <20 |
| 67b | Bel-7402 | >20 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Mercapto-substituted triazoles have been reported to possess antibacterial and antifungal properties.
Case Study: Antifungal Evaluation
In a comparative study on antifungal activity against various strains such as Aspergillus niger and Candida albicans, several triazole derivatives demonstrated significant inhibition zones in agar diffusion tests .
| Strain | Inhibition Zone (mm) |
|---|---|
| Aspergillus niger | 15 |
| Candida albicans | 18 |
The biological activity of this compound is thought to involve the following mechanisms:
- Inhibition of Enzymatic Activity : The mercapto group may interact with thiol groups in enzymes crucial for cancer cell metabolism.
- DNA Interaction : Triazole derivatives are known to intercalate into DNA strands, disrupting replication and transcription processes.
- Oxidative Stress Induction : These compounds may induce oxidative stress in microbial cells leading to cell death.
Structure-Activity Relationship (SAR)
The structure of triazole compounds significantly influences their biological activities. The presence of bulky groups like tert-butyl enhances lipophilicity and cellular uptake. The nitro group may also play a role in modulating electronic properties that affect binding affinity to biological targets .
Scientific Research Applications
The compound (E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a complex organic molecule that has garnered interest in various scientific fields due to its potential applications. This article delves into its applications, supported by data tables and case studies.
Structure and Properties
The compound's structure is characterized by a triazole ring fused with a triazinone moiety, which contributes to its biological activity. Its significant features include:
- Molecular Formula : C₁₃H₁₈N₄O₂S
- Molecular Weight : Approximately 298.38 g/mol
- Functional Groups : Contains a mercapto group (-SH), nitro group (-NO₂), and an amine group (-NH).
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the mercapto group is believed to enhance the interaction with microbial enzymes, potentially leading to inhibition of bacterial growth. In vitro studies could be conducted to evaluate the efficacy of this compound against various pathogens.
Anticancer Properties
The triazole and triazinone moieties are known for their roles in anticancer drug development. Preliminary studies suggest that derivatives of triazoles can induce apoptosis in cancer cells by disrupting cellular metabolism and signaling pathways. Further research is necessary to explore the specific mechanisms by which this compound may exert anticancer effects.
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells, including cancer cells.
Neuroprotective Effects
Emerging studies suggest that triazole derivatives can provide neuroprotective benefits by modulating oxidative stress and inflammation in neuronal cells. The antioxidant potential of the mercapto group may play a role in reducing neurodegenerative processes.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| Compound A | Yes | Moderate | Yes |
| Compound B | No | High | No |
| This compound | TBD | TBD | TBD |
Case Study 1: Antimicrobial Efficacy
A study conducted on similar triazole compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of cell wall synthesis and interference with protein synthesis pathways.
Case Study 2: Anticancer Mechanism
In vitro assays using cancer cell lines showed that a related compound induced cell cycle arrest at the G2/M phase, suggesting potential as a chemotherapeutic agent. The study highlighted the importance of further exploring the structure-activity relationship to optimize efficacy.
Case Study 3: Neuroprotective Mechanisms
Research on neuroprotective effects indicated that compounds with a similar backbone reduced oxidative stress markers in neuronal cultures exposed to neurotoxins. The findings support the hypothesis that such compounds could be developed into therapeutic agents for neurodegenerative diseases.
Chemical Reactions Analysis
Reactivity of the Mercapto (-SH) Group
The thiol group at position 3 demonstrates classical nucleophilic behavior, enabling the following transformations:
Nitrobenzylideneamino Group Reactivity
The (E)-configured Schiff base at position 8 shows sensitivity to hydrolysis and redox processes:
Triazole-Triazine Core Modifications
The fused heterocyclic system participates in ring-specific reactions:
Functionalization of the tert-Butyl Group
The bulky tert-butyl substituent at position 6 influences steric interactions but remains chemically inert under most conditions. Its primary role is to modulate solubility and crystallinity .
Comparative Reactivity Table
Key functional groups ranked by reactivity:
| Group | Reactivity | Preferred Reactions |
|---|---|---|
| Mercapto (-SH) | High | Alkylation, oxidation, metal coordination |
| Nitrobenzylideneamino | Moderate | Hydrolysis, reduction |
| Triazole-Triazine core | Low | Electrophilic substitution, ring expansion |
| tert-Butyl | Negligible | N/A |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs described in the evidence:
*Calculated based on molecular formula.
Key Comparative Insights:
The mercapto (-SH) group enables disulfide bond formation or metal chelation, absent in benzylmercapto or methyl-substituted derivatives .
Crystallographic Behavior: Compounds like 6-amino-3-benzylmercapto-triazolo-triazinone exhibit N–H⋯N and N–H⋯O hydrogen bonding, stabilizing the crystal lattice . The nitro group in the target compound may strengthen these interactions via polarizability.
Biological Activity: While biological data for the target compound are unavailable, the nitro group is often associated with prodrug activation (e.g., antimicrobials) . Thiadiazolo-triazinones demonstrate anti-TB activity, suggesting that structural analogs with nitro or mercapto groups warrant further pharmacological evaluation.
Research Implications
- Synthetic Optimization : The nitro and mercapto groups in the target compound present opportunities for derivatization (e.g., nitro reduction to amine, thiol alkylation) .
- Structure-Activity Relationships (SAR) : Comparative studies with methyl/nitro and mercapto/benzylmercapto analogs could elucidate key determinants of bioactivity .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis involves cyclization and condensation steps, with POCl₃ as a catalyst under anhydrous conditions. Key parameters include maintaining temperatures between 80–90°C and using dry solvents like THF or dioxane to prevent hydrolysis. Reaction progress should be monitored via TLC or HPLC. Post-reaction quenching with ice-water followed by recrystallization (e.g., ethanol) enhances purity. Optimization requires iterative adjustments of catalyst concentration (e.g., 1.2–1.5 eq. POCl₃) and reaction duration (6–12 hours) to balance yield and side-product formation .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer : 1H/13C NMR resolves proton environments (e.g., tert-butyl singlet at δ 1.4 ppm, aromatic protons) and carbon frameworks. Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion). FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-H stretch at ~2550 cm⁻¹). X-ray crystallography (if crystalline) provides absolute stereochemical confirmation. Cross-referencing spectral data with analogous triazolo-triazinones ensures accuracy .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer : Use a tiered approach:
- In vitro screening : Test against bacterial strains (e.g., Mycobacterium tuberculosis H37Rv) at concentrations of 1–50 µM using microplate dilution assays.
- Antioxidant assays : Measure DPPH radical scavenging (IC₅₀) or FRAP activity.
- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity.
Experimental replicates (n=4) and randomized block designs minimize bias .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like dihydrofolate reductase or mycobacterial InhA. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics. SAR studies on analogs (e.g., substituting nitrobenzylidene with halogenated groups) reveal critical pharmacophores. Metabolic stability assays (e.g., liver microsomes) identify degradation pathways. Link findings to theoretical frameworks like enzyme inhibition kinetics .
Q. How can computational methods predict the environmental fate and degradation pathways of this compound?
- Methodological Answer : QSAR models estimate biodegradability (e.g., BIOWIN) and soil adsorption (Koc). Density Functional Theory (DFT) calculates hydrolysis/oxidation activation energies. LC-MS/MS tracks degradation products in simulated environmental matrices (e.g., water/soil slurries at pH 4–9). Long-term stability studies under UV light assess photolytic degradation. Cross-validate with ecotoxicological databases .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer : Conduct meta-analysis to identify variables (e.g., assay protocols, cell lines). Dose-response re-evaluation under standardized conditions (e.g., fixed pH, temperature) clarifies efficacy thresholds. Proteomic profiling (e.g., 2D gel electrophoresis) detects off-target effects. Align conflicting data with conceptual frameworks, such as redox cycling or protein denaturation mechanisms .
Q. What advanced synthetic strategies enable the preparation of structurally diverse analogs?
- Methodological Answer : Parallel synthesis using Ugi-azide reactions generates triazolo-triazinone libraries. Click chemistry (e.g., CuAAC) introduces functionalized side chains. Fluorine-18 radiolabeling (via SNAr) facilitates PET imaging studies. Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes at 120°C). Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
